8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one
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Overview
Description
“8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 2,8-diazaspiro[4.5]decan-1-one .
Synthesis Analysis
The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one has been reported . The process involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The molecular structure of “8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one” and its derivatives has been analyzed in several studies . The structure–activity relationship has been explored through the introduction of spirocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involving “8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one” and its derivatives have been studied, particularly in the context of their potential as RIPK1 kinase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one” and its derivatives have been analyzed in several studies .Scientific Research Applications
1. Necroptosis Inhibition for Inflammatory Disorders and Cancer Metastasis The compound has been identified as a potential inhibitor of necroptosis, a form of programmed cell death, which is significant in the treatment of inflammatory disorders and cancer metastasis. A virtual screening workflow led to the discovery of a derivative of this compound as a hit for RIPK1 kinase inhibition, which is a crucial target in necroptosis .
RIPK1 Inhibitor for New Chemotypes
Further structural optimization of the compound has led to the development of a series of derivatives that act as effective RIPK1 inhibitors. This discovery is important for developing new chemotypes that can modulate this pathway .
Selective TYK2/JAK1 Inhibition
A series of derivatives of the compound have been described as selective inhibitors of TYK2/JAK1, which are important targets in autoimmune diseases. The introduction of spirocyclic scaffolds based on a reported selective TYK2 inhibitor led to the discovery of superior derivatives .
Synthesis Methodology
A simple, fast, and cost-effective three-step synthesis method for a derivative of this compound has been developed, highlighting its potential for large-scale production and research applications .
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds such as 2,8-diazaspiro[45]decan-1-one derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death .
Mode of Action
The exact mode of action of 8-Methyl-2-thioxo-1,3-diazaspiro[4Related compounds have been shown to inhibit ripk1, thereby blocking the activation of the necroptosis pathway . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-2-thioxo-1,3-diazaspiro[4Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases , so inhibiting this pathway could have significant downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-2-thioxo-1,3-diazaspiro[4A related compound, identified as compound 48, demonstrated excellent metabolic stability . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might have similar properties, potentially leading to good bioavailability.
Result of Action
The molecular and cellular effects of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds have shown significant anti-necroptotic effects in necroptosis models . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might have similar effects.
Future Directions
properties
IUPAC Name |
8-methyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWYDBHZOHVJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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